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molecular formula C12H15NO4S B1608046 Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate CAS No. 65076-02-0

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate

Cat. No. B1608046
M. Wt: 269.32 g/mol
InChI Key: MVTXURCRYVWETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399479B2

Procedure details

A mixture of methyl 3-aminothiophene-2-carboxylate 1 (5.0 g, 32 mmol, 1.0 eq), N-methyl piperazine (6.5 g, 64 mmol, 2.0 eq) and NMP (30 mL) was heated to reflux for 16 hours. After the decarboxylation was complete, the reaction mixture was allowed to cool to room temperature and diethyl 2-(ethoxymethylene)-malonate (7.0 g, 32 mmol, 2.0 eq) was added. The reaction mixture was heated to reflux for 4 h. The product was purified using SiO2 column chromatography (Hex/EtOAc; 100:0 to 80:20%) to obtain a light yellow powder, 5.0 g (31%). LC/MS (10-99% CH3CN/0.05% TFA gradient over 5 min): m/z 270.2, retention time 1.52 minutes. 1H NMR (DMSO-d6) δ: 10.80 (d, 1.0 H, J=13.87 Hz, NH), 8.30 (d, 1.0 H, J=13.94 Hz), 7.60 (dd, 1.0H, J=3.0 Hz, J′=2.0 Hz), 7.40 (dd, 1.0 H, J=1.5 Hz, J′=3.13 Hz), 7.28 (dd, 1.0 H, J=1.5 Hz, J′=5.2 Hz), 4.20 (q, 2H, J=7.0 Hz), 4.10 (q, 2H, J=7.0 Hz), 1.30 (m, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C(OC)=O.CN1CCNCC1.CN1C(=O)CCC1.C(O[CH:28]=[C:29]([C:35]([O:37][CH2:38][CH3:39])=[O:36])[C:30]([O:32][CH2:33][CH3:34])=[O:31])C>CC#N>[S:4]1[CH:5]=[CH:6][C:2]([NH:1][CH:28]=[C:29]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:35]([O:37][CH2:38][CH3:39])=[O:36])=[CH:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
30 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow powder, 5.0 g (31%)

Outcomes

Product
Name
Type
Smiles
S1C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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